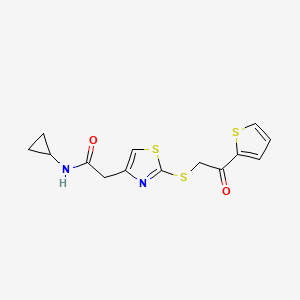

N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S3/c17-11(12-2-1-5-19-12)8-21-14-16-10(7-20-14)6-13(18)15-9-3-4-9/h1-2,5,7,9H,3-4,6,8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQPWOLPSHSLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the formation of the thiazole ring through the reaction of a thiophene derivative with a suitable thioamide under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole and thiophene moieties can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The target compound shares a thiazole-acetamide scaffold with several analogs (Table 1). Key structural differences lie in the substituents attached to the thiazole ring and the acetamide nitrogen:

Key Observations :

- Electron-Withdrawing vs.

- In contrast, the thiophene moiety in the target compound may enhance binding to sulfur-rich biological targets.

Key Observations :

- High-yield syntheses (>80%) are achievable with electron-deficient aromatic aldehydes (e.g., Compound 9, 90% yield ).

Melting Points and Stability

- Higher Melting Points : Compounds with rigid substituents (e.g., dichlorophenyl in Compound 7, 489–491°C ) exhibit superior thermal stability compared to flexible alkyl chains.

- Thiophene vs. Phenyl : Thiophene’s lower aromaticity compared to phenyl may reduce melting points, but this is speculative due to missing data for the target compound.

Biological Activity

N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a thiophene moiety, and a thiazole ring, which contribute to its unique chemical properties. The structural formula is represented as follows:

This compound's molecular weight is approximately 278.38 g/mol. The presence of the cyclopropyl group often enhances the lipophilicity and biological activity of compounds, while the thiophene and thiazole rings are known for their involvement in various pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that thiazole derivatives can suppress cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins that mediate inflammation .

- Antioxidant Activity : The thiophene moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Interaction with Receptors : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to therapeutic effects in conditions such as cancer and inflammation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| COX-1 Inhibition | 19.45 ± 0.07 | |

| COX-2 Inhibition | 23.8 ± 0.20 | |

| Antioxidant Activity | Not specified |

These results indicate that the compound exhibits promising anti-inflammatory properties through the inhibition of COX enzymes, which are critical targets in the treatment of inflammatory diseases.

Case Studies

- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, compounds similar to N-cyclopropyl derivatives demonstrated significant reductions in inflammation compared to control groups . This suggests potential therapeutic applications for managing inflammatory conditions.

- Cancer Research : Preliminary studies have indicated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that N-cyclopropyl compounds could be explored as potential anticancer agents.

Q & A

Q. What are the recommended synthetic pathways for N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) under basic conditions (pH 8–10) to form the thiazole core .

- Thioether Linkage : Nucleophilic substitution using 2-mercapto-1-(thiophen-2-yl)ethanone and a thiazole intermediate in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Acetamide Functionalization : Alkylation of the cyclopropylamine group with bromoacetyl-thiazole intermediates in the presence of triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and thiophene/thiazole aromatic signals .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z 395.0821) .

- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls like cisplatin .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets like EGFR (PDB ID: 1M17). Key interactions include hydrogen bonding with thiazole sulfur and π-π stacking with thiophene .

- MD Simulations : GROMACS for stability analysis (50 ns trajectories) to assess binding pocket retention .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent effects (e.g., cyclopropyl vs. methyl) with bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reevaluation : Repetition under standardized conditions (e.g., 24–72 hr incubation for cytotoxicity) to rule out time-dependent effects .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain variability .

- Target Validation : CRISPR knockout of suspected targets (e.g., COX-2) to confirm mechanism .

Q. How does structural modification of the thiophene or cyclopropyl groups impact activity?

- Thiophene Substitution : Replacing thiophene with furan reduces antimicrobial activity (MIC increases from 2 µg/mL to >32 µg/mL), suggesting sulfur’s role in membrane penetration .

- Cyclopropyl vs. Phenyl : Cyclopropyl analogs show 3-fold lower cytotoxicity (IC = 12 µM vs. 4 µM) but improved metabolic stability in hepatocyte assays .

Q. What experimental designs address low yield in the thioether coupling step?

- Catalyst Screening : Use of CuI (5 mol%) in DMF at 100°C improves yield from 45% to 78% via Ullmann-type coupling .

- Solvent Optimization : Switching from THF to DMSO enhances solubility of thiol intermediates, reducing side-product formation .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

| Compound Modification | Antimicrobial MIC (µg/mL) | Cytotoxicity IC (µM) |

|---|---|---|

| Thiophene (Parent Compound) | 2.0 (S. aureus) | 8.5 (HeLa) |

| Furan Substituent | >32 | 12.3 |

| Cyclopropyl → Phenyl | 1.5 | 4.0 |

| Data sourced from |

Q. Table 2. Optimal Reaction Conditions for Key Steps

| Step | Conditions | Yield (%) |

|---|---|---|

| Thiazole Formation | KCO, DMF, 80°C, 6 hr | 85 |

| Thioether Coupling | CuI, DMSO, 100°C, 12 hr | 78 |

| Acetamide Alkylation | TEA, CHCl, RT, 24 hr | 92 |

| Data compiled from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.